molecular formula C22H18N4O4 B1229606 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Número de catálogo B1229606
Peso molecular: 402.4 g/mol
Clave InChI: ZERAXQQALYYLPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a member of benzimidazoles.

Aplicaciones Científicas De Investigación

Cancer Research

  • A series of trisubstituted benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, were synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation. Notably, a related compound, N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide, emerged as a potent inhibitor of MDA-MB-231 breast cancer cell proliferation (Thimmegowda et al., 2008).

Anti-Ulcerative and Prokinetic Agents

  • Benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, have been synthesized and examined for anti-ulcerative activity. These derivatives are considered potential prokinetic agents, following the example of Cinitapride, a commercially successful anti-ulcerative drug (Srinivasulu et al., 2005).

Anticancer Potential

  • A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including the compound , demonstrated their potential as anticancer agents. Compound 6, closely related to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, showed significant activity against the A549 cell line, suggesting a possible pathway for cancer treatment (Romero-Castro et al., 2011).

Parasitic Disease Treatment

  • Benzimidazole derivatives, closely related to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, have been evaluated for their effectiveness in treating alveolar hydatid disease (AHD) caused by Echinococcus multilocularis metacestodes. Significant morphological damage to the parasite was observed, indicating potential use in AHD chemotherapy (Walchshofer et al., 1990).

Drug Discovery and Synthesis

  • A diverse library of benzimidazole derivatives, including the compound of interest, was created using a novel synthetic approach involving microwave-assisted reactions and ionic liquid support. This methodology facilitates drug discovery programs (Chanda et al., 2012).

Vasorelaxant Properties

  • 2-(Substituted phenyl)-1H-benzimidazole derivatives, akin to the compound , have been synthesized and assessed for their vasorelaxant properties. These compounds, particularly the 5-nitro derivatives, demonstrated potential as novel leads for treating hypertensive diseases (Estrada-Soto et al., 2006).

Antibacterial Activity Against MRSA

  • N-Substituted benzimidazole derivatives, similar to the compound , have been synthesized and shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). A specific derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, was notably potent (Chaudhari et al., 2020).

Propiedades

Nombre del producto

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Fórmula molecular

C22H18N4O4

Peso molecular

402.4 g/mol

Nombre IUPAC

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

InChI

InChI=1S/C22H18N4O4/c1-2-30-20-12-9-15(13-19(20)26(28)29)22(27)23-16-10-7-14(8-11-16)21-24-17-5-3-4-6-18(17)25-21/h3-13H,2H2,1H3,(H,23,27)(H,24,25)

Clave InChI

ZERAXQQALYYLPJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

SMILES canónico

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.